Cas no 654653-92-6 ((1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol)

(1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(1
- (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- 3-Quinolineethanol, 6-bromo-
- C13251
- AR,
- A-phenyl-, (
- A-[2-(dimethylamino)ethyl]-2-methoxy-
- 3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-
- (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; (1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
- A-1-naphthalenyl-
- AR)-rel-
- CS-15286
- AKOS037650767
- (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- 654653-92-6
-
- MDL: MFCD32705000
- インチ: 1S/2C32H31BrN2O2/c2*1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h2*4-17,20-21,30,36H,18-19H2,1-3H3/t2*30-,32+/m10/s1
- InChIKey: XZAWFWYHGFGLCN-VAPLRBOBSA-N
- ほほえんだ: BrC1C([H])=C([H])C2C(C=1[H])=C([H])C(=C(N=2)OC([H])([H])[H])[C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@@](C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])O[H].BrC1C([H])=C([H])C2C(C=1[H])=C([H])C(=C(N=2)OC([H])([H])[H])[C@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@](C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 1110.31173g/mol
- どういたいしつりょう: 1108.31378g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 74
- 回転可能化学結合数: 16
- 複雑さ: 715
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2
(1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM541065-250mg |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |
654653-92-6 | 98% | 250mg |
$502 | 2023-01-03 | |
Aaron | AR00IMN0-250mg |
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- |
654653-92-6 | 98% | 250mg |
$453.00 | 2025-02-10 | |
Key Organics Ltd | CS-15286-1g |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |
654653-92-6 | >97% | 1g |
£1418.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066975-250mg |
rel-(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |
654653-92-6 | 98% | 250mg |
¥4365.00 | 2024-05-05 | |
eNovation Chemicals LLC | Y1053996-1g |
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- |
654653-92-6 | 98% | 1g |
$1320 | 2025-02-21 | |
eNovation Chemicals LLC | Y1053996-1g |
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- |
654653-92-6 | 98% | 1g |
$1320 | 2024-06-06 | |
eNovation Chemicals LLC | Y1053996-250mg |
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- |
654653-92-6 | 98% | 250mg |
$505 | 2024-06-06 | |
Chemenu | CM541065-1g |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |
654653-92-6 | 98% | 1g |
$1308 | 2023-01-03 | |
Chemenu | CM541065-100mg |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |
654653-92-6 | 98% | 100mg |
$301 | 2023-01-03 | |
1PlusChem | 1P00IMEO-100mg |
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- |
654653-92-6 | >98% | 100mg |
$405.00 | 2024-04-22 |
(1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol 合成方法
ごうせいかいろ 1
1.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 30 min, 80 °C
ごうせいかいろ 2
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 12 h, -78 °C; -78 °C → -40 °C
1.3 Reagents: Water ; 30 min, -40 °C
2.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ; 1 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 30 min, 80 °C
(1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol Raw materials
- 3-Benzyl-6-bromo-2-methoxyquinoline
- (aR,bS)-rel-Bedaquiline
- 3-(Dimethylamino)-1-(1-Naphthalenyl)-1-Propanone
(1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol Preparation Products
(1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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(1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-olに関する追加情報
Research Brief on (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol (CAS: 654653-92-6)
Recent studies on the compound (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol (CAS: 654653-92-6) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its complex structure and unique pharmacological properties, has been the focus of several investigations aimed at understanding its mechanism of action, therapeutic applications, and synthetic pathways.
The compound's structure features a quinoline moiety, a naphthalene ring, and a phenyl group, which contribute to its diverse biological activities. Recent research has explored its role as a modulator of specific protein-protein interactions, particularly in the context of cancer therapy. Studies have demonstrated its ability to inhibit key signaling pathways involved in tumor growth and metastasis, making it a potential lead compound for the development of novel anticancer agents.
In addition to its anticancer properties, (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol has shown promise in the treatment of neurodegenerative diseases. Preliminary in vitro and in vivo studies have indicated its neuroprotective effects, possibly through the modulation of oxidative stress and inflammation pathways. These findings suggest a broader therapeutic potential beyond oncology.
The synthesis of this compound has also been a topic of recent research. Advances in asymmetric synthesis and catalytic methods have enabled more efficient and scalable production of (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol, addressing previous challenges related to yield and stereochemical purity. These improvements are critical for facilitating further preclinical and clinical studies.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Researchers are actively investigating structural modifications to enhance its bioavailability, reduce toxicity, and improve target specificity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol represents a multifaceted compound with significant potential in both cancer and neurodegenerative disease research. Continued exploration of its biological activities and synthetic pathways will be essential for unlocking its full therapeutic value.
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